molecular formula C8H14O B13451807 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol

3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol

Cat. No.: B13451807
M. Wt: 126.20 g/mol
InChI Key: ARFVLNRUTLGTOP-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used in medicinal chemistry as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons .

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into binding sites that are not accessible to flat molecules. This can enhance its potency, selectivity, and pharmacokinetic profile . The high s-character of its orbitals makes it electron-withdrawing, which can influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol is unique due to its specific functional groups and three-dimensional structure. This uniqueness allows it to interact with molecular targets in ways that other compounds cannot, making it a valuable tool in drug discovery and other scientific research .

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3-propan-2-ylbicyclo[1.1.1]pentan-1-ol

InChI

InChI=1S/C8H14O/c1-6(2)7-3-8(9,4-7)5-7/h6,9H,3-5H2,1-2H3

InChI Key

ARFVLNRUTLGTOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CC(C1)(C2)O

Origin of Product

United States

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